6-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide

Description

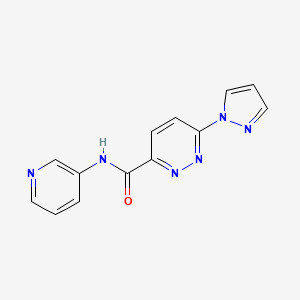

6-(1H-Pyrazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole moiety at the 6-position and a pyridin-3-yl carboxamide group at the 3-position. This structure combines aromatic nitrogen-containing rings, which are common in pharmaceuticals and materials science due to their electronic properties and ability to participate in hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

6-pyrazol-1-yl-N-pyridin-3-ylpyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O/c20-13(16-10-3-1-6-14-9-10)11-4-5-12(18-17-11)19-8-2-7-15-19/h1-9H,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJJJRSSDLCOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.

Formation of the Pyridazine Ring: This involves the reaction of a suitable dinitrile with hydrazine.

Coupling of the Pyrazole and Pyridazine Rings: This step often involves a cross-coupling reaction, such as a Suzuki or Heck reaction, to link the two heterocycles.

Introduction of the Pyridine Ring: This can be done through a nucleophilic substitution reaction, where the pyridine ring is introduced to the pyridazine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

6-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the pyrazole or pyridazine rings.

Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

Substitution: Substituted derivatives where nucleophiles have replaced hydrogen atoms on the heterocyclic rings.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, a study synthesized new pyrazolo[1,5-a]pyrimidine derivatives and evaluated their in vitro antimicrobial activities. The results indicated that many compounds displayed significant antibacterial and antifungal activities against various strains, suggesting potential applications in treating infections .

Antitumor Activity

The compound's derivatives have also been assessed for antitumor properties. In vitro studies have shown that certain pyrazole-based compounds can inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). These studies often compare the effectiveness of new compounds against established chemotherapeutic agents like Doxorubicin .

Coordination Chemistry

6-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide has been utilized in synthesizing metal complexes, particularly with transition metals like ruthenium. These complexes have shown promise in various applications, including catalysis and biomedical fields. The stability of these complexes under physiological conditions enhances their potential as therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of 6-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine

- Structure : Pyridazine core with pyrazole (6-position) and aniline (3-position) substituents.

- Key Features :

- Planar molecular geometry (r.m.s. deviation = 0.044 Å) due to conjugation across rings .

- Intramolecular C–H⋯N hydrogen bonding forms an S(6) ring motif (graph set analysis per Bernstein et al.) .

- Intermolecular N–H⋯N hydrogen bonds create infinite polymeric chains along the crystallographic b-axis .

- π-π stacking between pyrazole and pyridazine rings (distance = 3.6859 Å) stabilizes the crystal lattice .

Comparison :

Replacing the phenyl group in this analog with a pyridin-3-yl carboxamide in the target compound introduces additional hydrogen-bonding sites (amide N–H and pyridine N) and increases polarity. This substitution may enhance solubility or alter binding affinity in biological systems.

Crystalline Forms of 6-(Cyclopropanecarboxamido)-N-(methyl-d3)pyridazine Derivatives

- Structure : Pyridazine with cyclopropanecarboxamido (6-position) and deuterated methyl carboxamide (3-position) groups .

- Key Features :

Comparison: The target compound lacks cyclopropane or deuterated groups, suggesting differences in crystallinity and metabolic stability.

Imidazo[1,2-b]pyridazine Carboxamide Derivatives

- Structure : Imidazo[1,2-b]pyridazine core with fluorophenyl and pyrrolidine substituents .

- Rigid fused-ring system enhances target binding specificity .

The absence of fluorine limits its utility in radiotracing.

Solid-State and Supramolecular Properties

The pyridin-3-yl carboxamide in the target compound may promote layered packing via amide hydrogen bonds, whereas the N-phenyl analog’s aniline group facilitates chain formation.

Biological Activity

6-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antibacterial effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a pyrazole ring, a pyridazine ring, and a pyridine moiety, contributing to its biological activity through multiple mechanisms. Its molecular formula is , and it possesses significant structural complexity that influences its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit key oncogenic pathways:

- Mechanism of Action : The compound exhibits inhibitory effects on various kinases associated with cancer progression, including BRAF(V600E) and EGFR. In vitro studies have shown significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 49.85 | Apoptosis induction |

| This compound | A549 | 0.07 | Autophagy induction |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to act as selective COX-2 inhibitors, which are crucial in managing inflammatory conditions:

- Study Findings : In vivo studies demonstrated that derivatives exhibited significant edema inhibition compared to traditional anti-inflammatory drugs like celecoxib .

| Compound | COX Inhibition (%) | Reference Drug Comparison |

|---|---|---|

| This compound | 71% | Celecoxib (22%) |

Antibacterial Activity

The antibacterial efficacy of pyrazole derivatives has been documented in various studies, showing promising results against multiple bacterial strains:

- Research Insights : Compounds similar to 6-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridazine have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria .

Case Study 1: Combination Therapy

A study explored the synergistic effects of combining pyrazole derivatives with doxorubicin in treating breast cancer. The combination showed enhanced cytotoxic effects in MDA-MB-231 cells, indicating the potential for improved therapeutic strategies using this compound .

Case Study 2: Structure–Activity Relationship (SAR)

Research into the SAR of pyrazole derivatives revealed that modifications at specific positions on the pyrazole ring significantly affect biological activity. For instance, halogen substitutions enhanced anticancer potency and selectivity towards tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.